N-(thian-4-ylmethyl)quinoxalin-2-amine
Description
N-(thian-4-ylmethyl)quinoxalin-2-amine is a quinoxaline derivative featuring a thian-4-ylmethyl substituent attached to the N2 position of the quinoxaline core. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, known for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
N-(thian-4-ylmethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-13-12(3-1)15-10-14(17-13)16-9-11-5-7-18-8-6-11/h1-4,10-11H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBTYIKWVLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CNC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Quinoxalin-2-amine derivatives vary primarily in the substituent attached to the amine group. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : The thian-4-ylmethyl group introduces sulfur, which may enhance electron-withdrawing effects compared to alkyl or aromatic substituents. This could influence redox properties or binding interactions in biological systems.
- Salt Formation : Unlike hydrochloride salts (e.g., ), the target compound lacks ionizable groups, likely reducing water solubility unless protonated at physiological pH.
Analysis :
- The low yield (27%) for N-(2-Chloro-4-methoxyphenyl)quinoxalin-2-amine suggests electron-withdrawing substituents on the aniline may hinder reactivity.
- Bulky aliphatic substituents (e.g., thian-4-ylmethyl) could similarly reduce yields compared to smaller groups like ethyl.
- High yields in acetamide derivatives highlight the efficiency of coupling reactions with activated amines.
Physicochemical Properties
Crystallography and Intermolecular Interactions
- N-(3-Methylphenyl)quinoxalin-2-amine: Exhibits planar conformation with intramolecular C–H···N and intermolecular N–H···O hydrogen bonds . Layers stabilized by π–π interactions (centroid distance: 3.59 Å).
Solubility and Stability
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